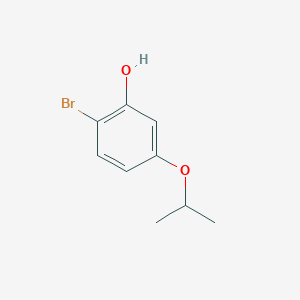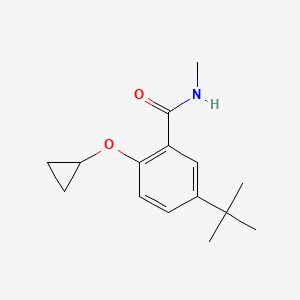
6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the bromination of a naphthyridine precursor. Common synthetic routes may include:
Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts are adjusted to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the bromine atom but shares the core structure.
6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
6-bromo-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) |
InChI-Schlüssel |
VCPHJHDXTKUSSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=NC=C2CNC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



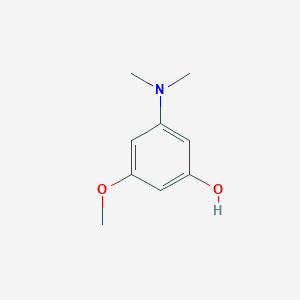
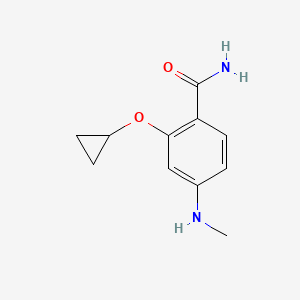
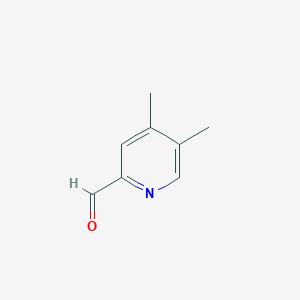
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
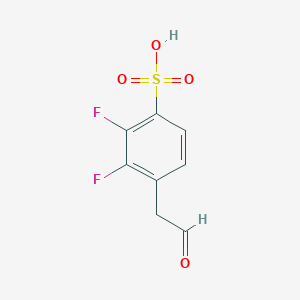
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
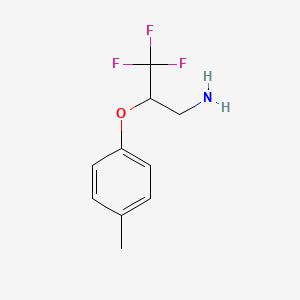


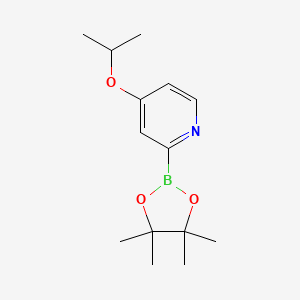
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
